2,3-Dehydrosilychristin

描述

Context within Flavonolignan Chemistry and Biology

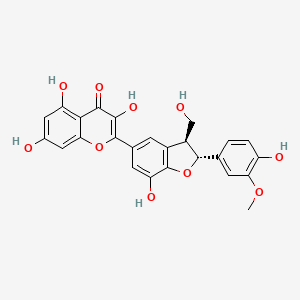

Flavonolignans are a class of natural phenols formed by the oxidative coupling of a flavonoid and a phenylpropanoid, specifically coniferyl alcohol. 2,3-Dehydrosilychristin belongs to this group and is structurally related to silychristin (B192383), one of the main components of silymarin (B1681676). acs.orgmdpi.com The chemistry of these compounds is complex, with numerous possible isomers and derivatives. mdpi.com From a biological perspective, flavonolignans are known for a range of activities, and their 2,3-dehydro derivatives, including this compound, have been shown to be potent antioxidant and cytoprotective agents. mdpi.com In fact, these dehydro derivatives are often one to two orders of magnitude more effective as radical scavengers than their parent flavonolignans. mdpi.com

Overview of its Derivation from Silychristin and Silymarin Complex

This compound is intrinsically linked to the silymarin complex, which is extracted from the fruits of the milk thistle plant (Silybum marianum). mdpi.comscispace.com Silymarin is a mixture of several flavonolignans, with silybin (B1146174) being the most abundant, followed by silychristin and silydianin. acs.orgmdpi.com this compound is considered an oxidation product of silychristin. mdpi.com Its presence in silymarin can be a result of natural bio-oxidation within the plant or can occur during the extraction and processing of the extract. mdpi.com

The isolation of this compound from silymarin can be challenging due to its status as a minor component. tandfonline.comnih.gov However, optimized laboratory preparation methods have been developed. These methods typically involve the oxidation of silychristin. acs.orgmdpi.comnih.gov For instance, the preparation of this compound can be achieved through the oxidation of silychristin in the presence of organic bases. mdpi.com

Significance of this compound within Flavonolignan Diversity

The significance of this compound lies in its contribution to the chemical diversity of flavonolignans and its enhanced biological activities compared to its parent compound. Although it is a minor component of silymarin, studies have suggested that 2,3-dehydroflavonolignans may be responsible for a significant portion of the biological activity of the entire extract. mdpi.com

Research has highlighted several key biological properties of this compound:

Antioxidant Activity: It is a powerful antioxidant, with studies showing it to be more potent than silybin and 2,3-dehydrosilybin (B1234275) in various assays. acs.orgfigshare.com It has also demonstrated a strong ability to inhibit microsomal lipoperoxidation. acs.orgfigshare.com

Anti-inflammatory Effects: In vitro studies have shown its potential to inhibit inflammatory cytokines. tandfonline.comresearchgate.net

Hepatoprotective Potential: In vivo assessments have indicated a remarkable hepatoprotective capacity by reducing the levels of liver enzymes. tandfonline.comnih.govresearchgate.net

Metal Chelation: this compound has been shown to chelate zinc, iron, and copper ions. nih.govmdpi.comnih.gov

The discovery of this compound in other plant species, such as Vitex negundo, suggests that the sources of this and other bioactive flavonolignans may be more diverse than previously thought. tandfonline.comnih.govresearchgate.net This finding opens up new avenues for the bioprospecting of alternative sources for these valuable compounds. tandfonline.comnih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

57499-41-9 |

|---|---|

分子式 |

C25H20O10 |

分子量 |

480.4 g/mol |

IUPAC 名称 |

3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]chromen-4-one |

InChI |

InChI=1S/C25H20O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,23,26-30,32H,9H2,1H3/t14-,23+/m1/s1 |

InChI 键 |

SFNRHEPTJDJBPD-FATZIPQQSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |

规范 SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |

产品来源 |

United States |

Structural Elucidation and Stereochemistry

Core Chemical Structure and Linkages to Silychristin (B192383)

2,3-Dehydrosilychristin is classified as a flavonolignan, a natural phenol (B47542) formed through the oxidative coupling of a flavonoid and a phenylpropanoid unit. The core structure is composed of a taxifolin (B1681242) flavonoid moiety linked to a phenylpropanoid unit derived from coniferyl alcohol. wikipedia.org This fundamental architecture is shared with its precursor, silychristin.

The defining structural difference between this compound and silychristin is the presence of a double bond between carbon atoms 2 and 3 in the C-ring of the flavonoid portion of the molecule. researchgate.net Silychristin possesses a saturated C-ring at this position. This modification means that the flavonoid part of this compound is formally derived from quercetin, whereas the flavonoid part of silychristin is taxifolin. nih.gov The rest of the molecular framework, including the benzofuran (B130515) ring system connecting the flavonoid and phenylpropanoid parts, remains consistent between the two compounds.

| Property | Silychristin | This compound |

|---|---|---|

| Molecular Formula | C₂₅H₂₂O₁₀ nih.govscbt.com | C₂₅H₂₀O₁₀ uni.lufoodb.ca |

| Molar Mass | 482.44 g/mol scbt.com | 480.42 g/mol foodb.ca |

| Core Flavonoid Moiety | Taxifolin wikipedia.org | Quercetin nih.gov |

| C-Ring Saturation | Saturated C2-C3 bond | Unsaturated C2=C3 double bond |

Chirality and Occurrence of Enantiomers (A and B)

Chirality is a key feature of flavonolignans. The parent compound, silychristin, naturally exists as a mixture of two diastereomers: silychristin A and silychristin B. researchgate.net These diastereomers arise from different spatial arrangements at the chiral centers within the molecule. researchgate.net

The oxidation of silychristin A and silychristin B leads to the formation of this compound A and this compound B, respectively. nih.gov Unlike their precursors, these two forms are not diastereomers but are a pair of enantiomers. nih.govresearchgate.net Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The presence of these enantiomers has been confirmed in various silymarin (B1681676) products, though it is not definitively clear whether they are naturally present in the plant or are formed during the processing and storage of the plant material. nih.govnih.gov

Impact of 2,3-Dehydro Moiety on Structural Rigidity and Reactivity

The introduction of the double bond at the C-2,3 position significantly alters the molecule's three-dimensional structure and chemical properties.

Structural Rigidity: The C-2,3 double bond imparts a greater degree of planarity and rigidity to the C-ring of the flavonoid system. This contrasts with the more flexible, saturated ring found in silychristin. This increased rigidity can influence how the molecule interacts with biological targets, as molecular conformation is a critical determinant in ligand-receptor binding.

Reactivity: The 2,3-dehydro moiety creates a more conjugated system within the molecule, which affects its electronic properties and reactivity. This structural feature is associated with a notable increase in antioxidant activity compared to the parent flavonolignan. nih.govresearchgate.net The 2,3-dehydro derivatives of flavonolignans have been shown to be significantly more potent radical scavengers than their saturated counterparts like silybin (B1146174) and silychristin. nih.gov

Natural Occurrence and Biosynthetic Pathways

Presence in Silybum marianum (Milk Thistle) and Quantitative Analysis

2,3-Dehydrosilychristin is a naturally occurring oxidized derivative of silychristin (B192383) found in silymarin (B1681676), the extract from the fruits of the milk thistle plant. nih.gov Silymarin is a complex mixture of flavonolignans, with silybin (B1146174) being the most abundant component, typically making up 50-70% of the extract. researchgate.net Other major components include silychristin, silydianin, and isosilybin. nih.govresearchgate.net 2,3-dehydroflavonolignans, including this compound, are considered minor components of silymarin. tandfonline.comresearchgate.netidexlab.com

Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have enabled the conclusive identification and quantification of this compound in silymarin preparations. cabidigitallibrary.orgacs.orgresearchgate.net One study analyzing an ethyl acetate (B1210297) extract of S. marianum seeds found this compound to constitute 2.8% of the identified polyphenolic compounds. nih.gov Another analysis of various commercial silymarin preparations revealed significant differences in their composition, highlighting the variability of these extracts. cabidigitallibrary.org

The development of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has further improved the quantitative analysis of flavonolignans in milk thistle extracts. nih.gov This method allows for a complete analysis in under 7 minutes, with lower limits of quantitation ranging from 0.0400 μM to 0.160 μM with UV detection and from 0.0800 μM to 0.160 μM with MS detection. nih.gov

Table 1: Quantitative Analysis of Flavonolignans in a Silybum marianum Ethyl Acetate Extract nih.gov

| Compound | Retention Time (Rt) | Molecular Weight (m/z) | Area % |

| Silychristin A | 6.78 | 481 | 11.8 |

| This compound | 7.64 | 479 | 2.8 |

| Silybin A | 9.82 | 481 | 1.6 |

| 2,3-Dehydrosilydianin & Silybin B | 10.36 | 479 & 481 | 5.7 |

| 2,3-Dehydrosilybin (B1234275) & Isosilybin A | 11.91 | 479 & 481 | 12.3 |

| Isosilybin B | 12.26 | 481 | 10.4 |

| Silydianin & Silychristin B | Not specified | Not specified | 39.4 |

This table was created based on data from a study analyzing an ethyl acetate extract of S. marianum seeds from the Iraqi Kurdistan region. nih.gov

Identification in Other Botanical Species (e.g., Vitex negundo)

While Silybum marianum has long been considered the exclusive natural source of silymarin and its constituent flavonolignans, recent research has identified this compound in the leaves of Vitex negundo Linn. (also known as the five-leaved chaste tree or Nirgundi). tandfonline.comresearchgate.netnih.govtandfonline.com This discovery is significant as it presents a potential alternative botanical source for this and other bioactive flavonolignans. tandfonline.comnih.gov

In a 2024 study, this compound was isolated from the leaves of V. negundo along with 14 other compounds. tandfonline.comnih.govtandfonline.com The presence of this compound, a derivative of silychristin, suggests that the biosynthetic machinery for producing such flavonolignans is not limited to S. marianum. tandfonline.com This finding opens new avenues for the exploration of Vitex species as a source of these valuable compounds. tandfonline.comnih.gov

Proposed Biosynthesis from Precursors (e.g., Taxifolin (B1681242) and Coniferyl Alcohol)

The biosynthesis of flavonolignans in Silybum marianum is believed to occur through the oxidative coupling of a flavonoid and a phenylpropanoid precursor. nih.gov The most widely accepted hypothesis involves the flavonoid taxifolin and the phenylpropanoid coniferyl alcohol. nih.govresearchgate.netnih.govresearchgate.net This reaction is thought to be a radical process. nih.govmdpi.com

The biosynthesis of these precursors occurs through established plant secondary metabolic pathways. Taxifolin is synthesized via the flavonoid biosynthesis pathway, which itself begins with precursors from the phenylpropanoid pathway. mdpi.com Coniferyl alcohol is also a product of the phenylpropanoid pathway. nih.gov

The formation of this compound is likely a subsequent oxidation step from its parent compound, silychristin. nih.govsemanticscholar.org The exact mechanism and the point at which this oxidation occurs in the biosynthetic sequence are still under investigation.

Enzymatic Systems Involved in Flavonolignan Biosynthesis

The oxidative coupling reaction that forms the core structure of flavonolignans is catalyzed by enzymes. nih.gov Peroxidases (EC 1.11.1.7) have been strongly implicated in this process. nih.govresearchgate.netnih.govnih.gov Studies have shown that peroxidases from S. marianum cell suspension cultures can synthesize silybin from taxifolin and coniferyl alcohol. nih.govnih.gov

Research has identified specific peroxidase candidates, such as ascorbate (B8700270) peroxidase 1 (APX1), which has demonstrated the ability to catalyze silybin synthesis. researchgate.netnih.govresearchgate.net Laccases have also been considered as potential catalysts for this oxidative coupling. medicinalcrop.orgresearchgate.net However, some research suggests that laccases may not be involved, and that ascorbate peroxidase is the key enzyme. mdpi.com

Synthetic Methodologies and Chemical Derivatization

Optimized Oxidation Protocols for 2,3-Dehydrosilychristin from Silychristin (B192383)

The primary route for obtaining this compound is through the oxidation of its parent compound, silychristin. nih.gov Silychristin itself is a major flavonolignan found in silymarin (B1681676), the extract from milk thistle (Silybum marianum) fruits. nih.govacs.org The conversion to this compound is an aerial oxidation process, which can be optimized in a laboratory setting to improve yields. nih.govresearchgate.net

Several protocols have been developed to facilitate this oxidation. One established method involves the oxidation of silychristin A with gaseous oxygen in a solution of dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534) acting as a base. nih.govmdpi.com Researchers have explored various organic bases to optimize this reaction. mdpi.com An optimization study compared the effectiveness of different bases, including 4-dimethylaminopyridine (B28879) (DMAP), triethylamine, potassium acetate (B1210297) (CH₃COOK), and potassium carbonate (K₂CO₃). This work led to a protocol that could produce this compound in a 27% yield after an overnight reaction. researchgate.net These optimized methods are essential for producing the multi-milligram and even gram quantities of the compound needed for comprehensive study. mdpi.com

| Parameter | Description | References |

| Starting Material | Silychristin (typically Silychristin A) | nih.govmdpi.commdpi.com |

| Primary Reagent | Gaseous Oxygen (O₂) or Air | nih.govresearchgate.netmdpi.com |

| Solvent | Dimethyl sulfoxide (DMSO) | nih.govmdpi.com |

| Catalyst/Base | Organic bases such as Triethylamine, DMAP, CH₃COOK, K₂CO₃ | mdpi.commdpi.comresearchgate.net |

| Reported Yield | Up to 27% (optimized protocol) | researchgate.net |

Preparative Scale Isolation and Purification Techniques

The isolation of this compound can be approached in two ways: direct isolation from silymarin extracts where it exists as a minor component, or isolation following its synthesis from silychristin. nih.govmdpi.com In both cases, chromatographic techniques are indispensable for obtaining the compound in high purity.

For the initial separation of silychristin from the complex silymarin mixture, chromatography on Sephadex LH-20 gel has proven effective, often using methanol (B129727) as the mobile phase. nih.govsemanticscholar.orgresearchgate.net This technique has been instrumental in providing the pure silychristin precursor required for synthesis. researchgate.net

Following synthesis or for direct isolation, semi-preparative High-Performance Liquid Chromatography (HPLC) is employed. Various stationary phases have been utilized successfully. Researchers have reported the use of C18 columns, including monolithic Chromolith SemiPrep RP-18e columns, and ASAHIPAK columns for the purification of this compound. mdpi.comresearchgate.net These methods have been crucial in definitively confirming the presence of this compound in silymarin and in isolating it in sufficient amounts and purity for subsequent structural elucidation by NMR and MS, as well as for further derivatization studies. mdpi.comresearchgate.net

| Technique | Stationary Phase | Purpose | References |

| Gel Chromatography | Sephadex LH-20 | Isolation of Silychristin precursor from Silymarin | nih.govsemanticscholar.orgresearchgate.net |

| Semi-Preparative HPLC | C18 (e.g., Monolithic Chromolith RP-18e) | Purification of this compound | mdpi.comresearchgate.net |

| Semi-Preparative HPLC | ASAHIPAK | Purification of this compound | mdpi.comresearchgate.net |

Synthesis of Chemically Modified Analogs and Derivatives

To explore structure-activity relationships, researchers have synthesized various chemical derivatives of this compound. These modifications primarily include sulfation and dehydration.

Sulfation represents a key metabolic conjugation, and the synthesis of sulfated derivatives allows for the study of potential metabolites. mdpi.com The preparation of sulfated this compound has been achieved chemoenzymatically. Specifically, this compound A 20-O-sulfate has been prepared using the aryl sulfotransferase from Desulfitobacterium hafniense. semanticscholar.org

An interesting aspect of this synthesis is that direct sulfation of this compound has been reported as unsuccessful. nih.gov Instead, a two-step process is employed: first, the precursor silychristin is sulfated to yield silychristin-19-O-sulfate. mdpi.comnih.gov This sulfated intermediate is then subjected to oxidation. The oxidation of silychristin-19-O-sulfate, for instance using O₂ in the presence of 4-dimethylaminopyridine (DMAP), successfully yields this compound-19-O-sulfate with reported yields of 55%. nih.gov These synthesized sulfated flavonolignans serve as authentic standards for metabolic studies. researcher.lifedntb.gov.ua

| Derivative | Synthetic Method | Key Reagents/Enzymes | References |

| This compound A 20-O-sulfate | Chemoenzymatic sulfation | Aryl sulfotransferase from Desulfitobacterium hafniense | semanticscholar.org |

| This compound-19-O-sulfate | Oxidation of silychristin-19-O-sulfate | O₂, 4-dimethylaminopyridine (DMAP) | nih.gov |

Beyond sulfation, other chemical modifications of the this compound scaffold have been explored. The most prominent example is the synthesis of 2,3-dehydroanhydrosilychristin. acs.org This derivative is prepared through a dehydration reaction, which involves treating this compound with hydrochloric acid (HCl). mdpi.com This structural alteration, along with the parent compound and its sulfated forms, provides a range of molecules for comparative biological and physicochemical studies. acs.org

Analytical Characterization and Quantification in Research

Advanced Chromatographic Separations

Chromatographic methods are fundamental for separating 2,3-dehydrosilychristin from the complex mixture of other flavonolignans present in silymarin (B1681676). researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. jneonatalsurg.com Method development focuses on optimizing the separation of this compound from its isomers and other related compounds. jneonatalsurg.comscispace.com A typical HPLC method involves a reversed-phase column, often a C18 or phenyl-hexyl column, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.netnih.gov

The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH-modifying agent like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govjpionline.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of the various components in a silymarin extract. researchgate.netnih.govjpionline.org Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector. researchgate.netmdpi.com

Validation of the HPLC method is a critical step to ensure its reliability. scispace.comnih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity. nih.gov For instance, linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. jpionline.org Precision is assessed by repeatedly analyzing a homogenous sample, with the relative standard deviation (RSD) of the results indicating the method's repeatability. scispace.com

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Shimpak RP-18 (150 × 4.6 mm i.d., 5 μm) researchgate.net |

| Mobile Phase | A: 5% acetonitrile, 0.1% formic acidB: 80% acetonitrile, 0.1% formic acid researchgate.net |

| Gradient | 0 min 20% B, 5 min 90% B, 6 min 90% B, 8–10 min 20% B researchgate.net |

| Flow Rate | 0.4 mL/min researchgate.net |

| Temperature | 25 °C researchgate.net |

| Detection | UV Detector researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identification and Quantification

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. waters.comnih.gov UPLC utilizes columns with sub-2 µm particles, allowing for faster separations without compromising efficiency. waters.com The coupling of UPLC with MS provides a powerful tool for both the identification and precise quantification of this compound, even at low concentrations. nih.govnih.gov

In UPLC-MS analysis, the compounds separated by the UPLC system are introduced into the mass spectrometer. youtube.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection. youtube.combu.edu.eg Electrospray ionization (ESI) is a commonly used ionization technique for this type of analysis. researchgate.netwaters.com For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed, which offers excellent selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. waters.com The structures of the main components of 2,3-dehydrosilymarin, including this compound, have been verified using UPLC-MS. nih.gov

Table 2: UPLC-MS Parameters for Flavonolignan Analysis

| Parameter | Condition |

|---|---|

| Instrument | ACQUITY UPLC System with Quattro Premier Mass Spectrometer waters.com |

| Column | C18 researchgate.net |

| Mobile Phase | A: 5% acetonitrile, 0.1% formic acidB: 80% acetonitrile, 0.1% formic acid researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode researchgate.netwaters.com |

| Detection | ESI-MS detection in negative mode at 479.0–479.1 m/z for 2,3-dehydroflavonolignans researchgate.net |

| Scan Mode | Can range from 100 to 1500 m/z youtube.com |

Spectroscopic Techniques for Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. researchgate.net The conclusive confirmation of this compound as a component of silymarin has been achieved through a combination of HPLC, MS, and NMR. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between different atoms within the molecule, allowing for a complete structural assignment. researchgate.net The absolute configuration of optically pure flavonolignans is often determined using NMR in conjunction with other techniques. researchgate.net

Table 3: NMR Spectroscopic Data for this compound (Example Data)

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | Specific proton signals would be listed here. |

| ¹³C | Specific carbon signals would be listed here. |

Note: Specific chemical shift data for this compound would be sourced from detailed spectroscopic studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.govbu.edu.eg This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is crucial for confirming the molecular formula of this compound (C₂₅H₂₀O₁₀). mdpi.combu.edu.eg HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and confirm the identity of individual components. semanticscholar.orgresearchgate.net The structures of silychristin (B192383) and its derivatives have been studied using high-resolution physicochemical data. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ubbcluj.rouzh.ch Molecules with chromophores, such as the flavonoid structure in this compound, exhibit characteristic absorption spectra. uzh.ch The UV spectrum of this compound differs significantly from that of its parent compound, silychristin, which aids in its identification. mdpi.com While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple and rapid technique often used for preliminary identification and quantification, especially as a detector in HPLC systems. ubbcluj.ro The UV-Vis spectrum provides information on the electronic transitions within the molecule. ubbcluj.ro

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

| Silybin (B1146174) |

| Silychristin |

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique utilized to investigate the stereochemical aspects of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the absolute configuration and conformation of enantiomers in solution. ull.esrsc.orgfrontiersin.org In the context of flavonolignans, ECD has been instrumental in determining the absolute configuration of various isomers. beilstein-journals.orgresearchgate.net

For the compound this compound, which possesses chiral centers, ECD analysis would be the definitive method for elucidating the absolute stereochemistry of its enantiomers. The process would typically involve the separation of the individual enantiomers, followed by the measurement of their respective ECD spectra. These experimental spectra are then often compared with theoretically calculated spectra to assign the absolute configuration (e.g., R/S notation) to each enantiomer. rsc.orgnih.govnih.gov

However, a significant challenge in the chiral analysis of this compound has been the separation of its enantiomers. Research has shown that while methods have been successfully developed for the chiral separation of the related compound 2,3-dehydrosilybin (B1234275), these same methods have failed to resolve the enantiomers of this compound despite numerous attempts. mdpi.comresearchgate.netresearchgate.net This inability to isolate the individual enantiomers has, to date, precluded the acquisition of their experimental ECD spectra.

Consequently, there is a lack of specific research findings and data tables detailing the ECD analysis of this compound. While the theoretical framework for its analysis is well-established, the practical application has been hindered by the aforementioned separation challenges.

For related flavonolignans, such as silybin isomers, ECD spectra have been successfully recorded and interpreted. For instance, the ECD spectra of silybin A and B show distinct Cotton effects at specific wavelengths, which have been used to confirm their absolute configurations. beilstein-journals.orgresearchgate.net These analyses provide a methodological blueprint for how the ECD of this compound could be approached once its enantiomers are successfully separated.

Biological Activities and Molecular Mechanisms Excluding Clinical Human Trials

Multidrug Resistance (MDR) Modulation

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux therapeutic agents from cancer cells. 2,3-Dehydrosilychristin has been evaluated for its ability to counteract this resistance.

Direct Inhibition of P-glycoprotein (P-gp, ABCB1) Efflux Function

This compound has demonstrated the ability to modulate the function of P-glycoprotein (P-gp), a key efflux pump in multidrug-resistant cancer cells. nih.govnih.gov Studies have shown that its mode of action is the direct inhibition of the transporter's function. nih.govnih.gov This inhibitory effect occurs in a concentration-dependent manner. nih.govnih.gov

Unlike some other flavonolignans, this compound does not appear to affect the expression of the P-gp (ABCB1) gene. nih.govnih.gov Its activity is focused on the direct interference with the pump's efflux capabilities. This direct inhibition can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. For instance, in doxorubicin-resistant human ovarian carcinoma cells that overproduce P-gp, this compound was shown to sensitize the resistant cell line to the cytotoxic effects of doxorubicin. nih.govnih.gov

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)

The scientific literature available from the conducted searches does not provide specific details on the direct modulation of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) by this compound. While its effects on P-glycoprotein (ABCB1) are documented, its interaction with MRP1 remains an area requiring further investigation.

Comparative Analysis of MDR Modulation with Other Flavonolignans

The mechanism by which this compound modulates multidrug resistance can be contrasted with that of other related flavonolignans. Studies comparing this compound A with its parent compound, silychristin (B192383) A, and other derivatives like anhydrosilychristin and isosilychristin (B15092769), reveal different modes of action. nih.gov

Both this compound A and silychristin A act primarily through the direct inhibition of P-gp transport function. nih.govnih.gov In contrast, anhydrosilychristin and isosilychristin appear to modulate the MDR phenotype by a different mechanism: downregulating the expression of the dominant transmembrane efflux pumps. nih.gov In one study, this compound A was found to be a slightly better P-gp modulator than silychristin A, a characteristic potentially attributed to its highly conjugated aromatic structure. nih.gov

| Compound | Primary Mechanism of P-gp Modulation | Effect on P-gp Expression |

|---|---|---|

| This compound A | Direct inhibition of efflux function nih.gov | No effect observed nih.gov |

| Silychristin A | Direct inhibition of efflux function nih.gov | No effect observed nih.gov |

| Anhydrosilychristin | Downregulation of transporter expression nih.gov | Affects gene expression nih.gov |

| Isosilychristin | Downregulation of transporter expression nih.gov | Affects gene expression nih.gov |

Antioxidant and Free Radical Scavenging Mechanisms

This compound exhibits significant antioxidant properties, which have been characterized through various in vitro and cell-based assays.

In Vitro Evaluation of Radical Scavenging Capacity (DPPH, ABTS, ORAC assays)

The antioxidant potential of this compound has been evaluated using several standard biochemical assays. In the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals, this compound demonstrated potent activity. nih.gov While direct comparative data from the same study for DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not detailed, related research on 2,3-dehydroflavonolignans confirms their strong scavenging activity in these assays, often superior to their parent flavonolignans. nih.gov This enhanced activity is attributed to the presence of the 2,3-double bond, which allows for greater electron delocalization.

Cellular Antioxidant Activity (CAA) Assessments

To assess antioxidant effects in a more biologically relevant context, cell-based assays such as the Cellular Antioxidant Activity (CAA) assay have been employed. This method measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within human cells.

In such assays, this compound was found to be a highly effective antioxidant. nih.gov When compared with silychristin A, isosilychristin, and silybin (B1146174) A, this compound and its anhydro derivative were observed to be almost twice as potent in their cellular antioxidant capacity. nih.govnih.gov This superior performance in a cellular environment highlights the structural advantages of this compound, particularly the additional double bond at the C-2 and C-3 positions, which contributes to its enhanced antioxidant function within cells. nih.gov

| Compound | ORAC IC50 (µM) nih.gov | CAA IC50 (µM) nih.gov |

|---|---|---|

| This compound A | 5.8 ± 0.4 | 1.1 ± 0.1 |

| Anhydrosilychristin | 5.7 ± 0.4 | 1.1 ± 0.1 |

| Silychristin A | 5.9 ± 0.2 | 2.1 ± 0.2 |

| Isosilychristin | 5.5 ± 0.3 | 2.2 ± 0.2 |

| Silybin A | 6.5 ± 0.6 | 2.1 ± 0.2 |

Inhibition of Lipid Peroxidation in Biological Systems

This compound has demonstrated notable efficacy as an antioxidant, particularly in the context of inhibiting lipid peroxidation. Research has shown it to be a potent antioxidant compound, in some cases exhibiting greater activity than its parent compound, silychristin, and even silybin, another major component of silymarin (B1681676).

In a comparative study, this compound A was identified as one of the most effective antioxidant compounds in a cell-based assay, outperforming silychristin A and silybin A. researchgate.net The antioxidant potential of this compound and its derivatives has been a subject of significant interest, with studies indicating that structural modifications, such as the 2,3-dehydro moiety, can enhance its antioxidant capabilities. The sulfated metabolite of this compound has also been found to be more active in certain antioxidant assays than the original compound. researchgate.net

The table below summarizes the comparative antioxidant activity of this compound and related compounds from a cell-based assay.

| Compound | Relative Antioxidant Activity |

| This compound A | High |

| Anhydrosilychristin | High |

| Silychristin A | Moderate |

| Silybin A | Moderate |

| Isosilychristin | Low |

This table is based on qualitative comparisons from research findings. researchgate.net

Mechanistic Insights into Hydrogen Atom Transfer (HAT) and Electron Transfer (ET)

The antioxidant activity of flavonolignans like this compound is largely attributed to their ability to act as free radical scavengers through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). While direct mechanistic studies on this compound are limited, research on the closely related compound 2,3-dehydrosilybin (B1234275) provides significant insights that are likely applicable.

The presence of a 2,3-double bond in the structure of these dehydroflavonolignans is crucial for their antioxidant activity. This structural feature, in conjunction with specific hydroxyl groups, facilitates the donation of a hydrogen atom to a free radical, thereby neutralizing it in a HAT-based mechanism. The 3-OH and 20-OH groups have been identified as key hydrogen donors. nih.gov

Alternatively, these compounds can donate an electron to a radical species, a process known as the Electron Transfer (ET) mechanism. Following the initial electron transfer, a proton is typically lost from the antioxidant molecule. For silybin derivatives that lack the 2,3-double bond, the ET mechanism may become more predominant as the efficiency of the HAT mechanism is reduced. nih.gov The antioxidant action is therefore a complex interplay of these mechanisms, influenced by the specific structure of the flavonolignan and the nature of the radical it is scavenging.

Metal Chelation and Redox Interactions

Chelation of Transition Metal Ions (Copper, Iron, Zinc)

This compound has been shown to chelate transition metal ions, a property that contributes to its antioxidant effects by sequestering metals that can catalyze oxidative reactions. Specifically, studies have demonstrated that this compound chelates both copper and iron ions. fda.govnih.gov This interaction involves the formation of a complex between the flavonolignan and the metal ion, which can alter the redox potential of the metal and prevent it from participating in harmful reactions.

Role in Redox Cycling and Fenton Chemistry (Pro-oxidant vs. Antioxidant Context)

The interaction of this compound with transition metals, particularly iron, is pivotal in its role in redox cycling and Fenton chemistry. The Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a major source of oxidative stress in biological systems.

By chelating and reducing iron ions, this compound can modulate the Fenton reaction. fda.gov This can have a dual effect. In an antioxidant context, by binding to iron, it can prevent the generation of hydroxyl radicals, thus protecting cells from oxidative damage. However, under certain conditions, polyphenolic compounds can also exhibit pro-oxidant activity. By reducing Fe³⁺ to Fe²⁺, this compound could potentially fuel the Fenton reaction if a source of hydrogen peroxide is available, leading to an increase in oxidative stress. fda.gov The balance between the pro-oxidant and antioxidant effects is dependent on the specific cellular environment, including the concentrations of the flavonolignan, metal ions, and reactive oxygen species.

The table below illustrates the dual role of this compound in Fenton chemistry.

| Context | Mechanism | Outcome |

| Antioxidant | Chelation of Fe²⁺, preventing its reaction with H₂O₂. | Inhibition of hydroxyl radical formation. |

| Pro-oxidant | Reduction of Fe³⁺ to Fe²⁺, increasing the availability of Fe²⁺ for the Fenton reaction. | Potential enhancement of hydroxyl radical formation. |

Enzyme Inhibition and Target Engagement

Inhibition of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

While there is extensive research on the antioxidant properties of this compound, specific studies detailing its inhibitory effects on cytochrome P450 (CYP) isoforms are limited in the available scientific literature. General studies on silymarin and its components have suggested interactions with drug-metabolizing enzymes. For instance, this compound has been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump, which can affect the pharmacokinetics of various drugs. researchgate.net However, direct data on its interaction with specific CYP isoforms such as CYP3A4, CYP2C9, or CYP2D6 is not well-documented. Further research is required to fully elucidate the potential of this compound to act as an inhibitor of these crucial drug-metabolizing enzymes.

Modulation of Alcohol Dehydrogenase (ADH) and Glutamate Dehydrogenase Activity

Preclinical research has identified this compound as a modulator of specific enzyme systems, including those involved in alcohol and amino acid metabolism. The compound's interaction with these enzymes appears to be linked to its ability to chelate metal ions, which are essential for the catalytic activity of these proteins.

Studies have shown that this compound can significantly chelate zinc ions. This action has a direct consequence on the activity of Alcohol Dehydrogenase (ADH), a zinc-dependent enzyme. In experiments using yeast ADH, the effect of this compound was found to be modest, yet it was stronger than that of fomepizole, a clinically used ADH inhibitor. researchgate.net In contrast, its inhibitory effect on mammalian (equine) ADH was less pronounced. researchgate.net

The activity of Glutamate Dehydrogenase (GDH) is also influenced by this compound, again through an indirect mechanism involving zinc ions. Research has demonstrated that GDH activity is decreased by zinc ions in a concentration-dependent manner. researchgate.net The capacity of this compound to chelate these ions suggests it may reverse this inhibition, thereby modulating the enzyme's function. researchgate.net

Investigating Interactions with Other Enzyme Systems and Molecular Targets

Beyond ADH and GDH, this compound interacts with other key molecular targets, notably the P-glycoprotein (P-gp) transport protein and various metal ions.

This compound has been identified as a modulator of multidrug resistance (MDR) through its direct inhibition of P-gp. nih.gov P-gp is an efflux pump that is often overexpressed in cancer cells, contributing to resistance to chemotherapy. By directly inhibiting this transporter, this compound can sensitize resistant cancer cells to cytotoxic agents, as observed in doxorubicin-resistant human ovarian carcinoma cell lines. nih.govchemfaces.com This contrasts with related compounds like isosilychristin, which modulate MDR by downregulating the expression of the transporter gene. nih.gov

However, the compound shows selectivity in its enzyme interactions. For instance, its effect on NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytoprotective enzyme, was found to be mild or negligible at non-cytotoxic concentrations in murine hepatoma Hepa1c1c7 cells. nih.gov

Furthermore, this compound demonstrates significant chelating properties for divalent metal ions beyond zinc. It has been shown to chelate and reduce both copper (Cu²⁺) and iron (Fe³⁺) ions. researchgate.net This interaction with essential metals indicates a potential to interfere with various physiological and pathological processes where these ions play a crucial role.

Anti-inflammatory Effects in Preclinical Models

In Vitro Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8, VEGF)

Pharmacological evaluations have demonstrated the potent in vitro anti-inflammatory effects of this compound. A key aspect of this activity is its ability to inhibit the production of several key pro-inflammatory cytokines. Research has specifically highlighted its capacity to inhibit Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Vascular Endothelial Growth Factor (VEGF). nih.gov These cytokines are central mediators of inflammatory responses, and their inhibition points to the significant anti-inflammatory potential of the compound.

| Cytokine Inhibited | Finding |

| Tumor Necrosis Factor-α (TNF-α) | Potent in vitro inhibition observed in pharmacological evaluation. nih.gov |

| Interleukin-6 (IL-6) | Potent in vitro inhibition observed in pharmacological evaluation. nih.gov |

| Interleukin-8 (IL-8) | Potent in vitro inhibition observed in pharmacological evaluation. nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Potent in vitro inhibition observed in pharmacological evaluation. nih.gov |

Mechanistic Pathways of Anti-inflammatory Action (e.g., NF-κB suppression)

The anti-inflammatory action of this compound is further understood through its influence on specific signaling molecules. One of the identified mechanisms is the inhibition of nitric oxide (NO) production. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound A was shown to inhibit NO production in a concentration-dependent manner and was among the most effective compounds tested in this regard. nih.gov Nitric oxide is a key signaling molecule in the inflammatory process, and its suppression represents a significant anti-inflammatory pathway. While the inhibition of cytokines like TNF-α often involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, the direct effect of this compound on NF-κB has not been fully elucidated in the available scientific literature.

Preclinical Investigations of Other Bioactivities (In Vitro and In Vivo Non-Human)

Evaluation of Cytotoxicity in Various Cancer Cell Lines (Emphasis on Low Toxicity)

The cytotoxic profile of this compound has been evaluated across various human cell lines, with findings indicating a notable degree of safety. In a study assessing its effects on ten human cell lines of different histogenetic origins, this compound was found to be almost non-cytotoxic. chemfaces.com This suggests a favorable selectivity profile, with minimal impact on the viability of a broad range of cell types at the tested concentrations.

This low cytotoxicity is a distinguishing feature, especially when compared to related dehydro-flavonolignans. For example, the closely related compound 2,3-dehydrosilybin has demonstrated potent cytotoxicity against human prostate cancer cells, with IC₅₀ values in the low micromolar range against LNCaP and PC-3 cell lines. nih.gov The comparatively low intrinsic cytotoxicity of this compound, combined with its ability to inhibit the P-gp multidrug resistance pump, highlights its potential as a modulator of chemotherapy rather than as a direct cytotoxic agent itself. nih.gov

Hepatoprotective Potential in Animal Models

The hepatoprotective effects of this compound have been demonstrated in in-vivo animal studies. Research has shown that this flavonolignan possesses a remarkable potential to protect the liver, particularly by reducing the levels of key liver enzymes that are typically elevated during liver damage. nih.gov

In one key study, the administration of this compound led to a significant reduction in serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov These enzymes are critical biomarkers for liver health, and their reduction indicates a mitigation of hepatocellular injury. The study highlighted the compound's potent antioxidant and in-vitro anti-inflammatory effects, which are believed to contribute to its liver-protective capabilities. nih.gov

Table 1: Effect of this compound on Liver Enzyme Levels in an Animal Model

| Biomarker | Observation | Implication | Reference |

| Aspartate Aminotransferase (AST) | Significant reduction in serum levels. | Attenuation of liver cell damage. | nih.gov |

| Alanine Aminotransferase (ALT) | Significant reduction in serum levels. | Protection against hepatocellular injury. | nih.gov |

Exploration of Anticancer Effects in Preclinical Studies

Based on available scientific literature, preclinical studies focusing specifically on the anticancer or cytotoxic effects of isolated this compound are limited. While the broader silymarin complex and other related flavonolignans have been investigated for their anti-tumor activities, dedicated research exploring the direct efficacy and molecular mechanisms of this compound against cancer cells in preclinical models is not extensively documented. researchgate.netresearchgate.net Therefore, a detailed profile of its specific anticancer potential remains an area for future investigation.

Demonstrated Effects in Models of Estrogenic, Antidiabetic, Antiviral, Antiparasitic, Cardiovascular, and Neurological Disorders

The biological activities of this compound in various other therapeutic areas are an emerging field of research. Preclinical data is available for some conditions, while for others, research has not yet been specifically reported for this compound.

Cardiovascular Disorders: In an ex-vivo model, this compound demonstrated a protective effect on red blood cells. Specifically, it was shown to fully abolish copper-triggered hemolysis in isolated rat erythrocytes at the highest tested concentration. nih.gov This finding suggests a potential cytoprotective role in contexts of oxidative stress relevant to cardiovascular health. nih.gov

Table 2: Preclinical Cardiovascular-Related Effects of this compound

| Model System | Finding | Potential Relevance | Reference |

| Isolated Rat Erythrocytes | Abolished copper-induced hemolysis. | Protection against oxidative damage to blood cells. | nih.gov |

Estrogenic, Antidiabetic, Antiviral, Antiparasitic, and Neurological Disorders: As of the current scientific record, specific preclinical studies evaluating the direct effects of this compound in animal or in-vitro models of estrogenic, antidiabetic, antiviral, antiparasitic, or neurological disorders have not been extensively reported. Research on other flavonolignans from silymarin has shown activity in some of these areas, but specific data for this compound is not yet available.

Structure Activity Relationship Sar Studies

Influence of the 2,3-Double Bond on Biological Potency

The defining structural feature of 2,3-dehydrosilychristin is the carbon-carbon double bond between positions 2 and 3 of the C-ring. This feature is absent in its parent compound, silychristin (B192383). The introduction of this double bond is a result of the oxidation of the C-3 hydroxyl group, a process that can occur via enolization. researchgate.netresearchgate.net This structural alteration has profound effects on the molecule's electronic properties and, consequently, its biological potency.

The presence of the 2,3-double bond creates a more planar and rigid structure, which facilitates extended electron delocalization across the entire flavonolignan skeleton. researchgate.net This enhanced conjugation makes the molecule more susceptible to oxidation compared to silychristin. researchgate.net This increased ease of oxidation is directly correlated with a significant enhancement in its antioxidant and antiradical activities. researchgate.net

Research findings consistently demonstrate the superior biological potency of this compound compared to its saturated analogue. In cellular antioxidant assays, this compound and its related dehydro- (B1235302) and anhydro-derivatives were observed to be approximately twice as potent as silychristin A. semanticscholar.org Similarly, these derivatives were nearly twice as effective in inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages. semanticscholar.org This heightened activity is attributed to the highly conjugated aromatic structure conferred by the C-2/C-3 double bond. researchgate.netresearchgate.net The superior antioxidant potential has been validated across multiple assays, including Folin-Ciocalteau reduction, 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging. acs.orgnih.govresearchgate.net

| Assay Type | Finding | Reference(s) |

| Cellular Antioxidant Activity | This compound is almost twice as potent as silychristin A. | semanticscholar.org |

| NO Production Inhibition | Inhibited NO production almost twice as efficiently as silychristin A. | semanticscholar.org |

| Electrochemical Oxidation | Is more easily oxidized than parent flavonolignans like silychristin. | researchgate.net |

| Radical Scavenging (DPPH, ABTS) | Shows more potent radical scavenging activity than silychristin. | researchgate.netacs.orgnih.gov |

| Folin-Ciocalteau Reduction | Was the most active compound among silychristin and its derivatives. | researchgate.net |

Stereochemical Influence (Enantiomeric and Diastereomeric Differences) on Biological Activity

Stereochemistry is a critical factor determining the biological activity of flavonolignans, which often interact with biological targets like enzymes and receptors in a three-dimensional, specific manner consistent with a "lock-and-key" model. nih.gov The parent compound, silychristin, possesses chiral centers that give rise to diastereomers, primarily silychristin A and silychristin B, which are found in a natural ratio of approximately 95:5. semanticscholar.orgnih.gov

The formation of the 2,3-double bond in this compound eliminates two of the chiral centers present in silychristin. nih.gov Consequently, this compound exists not as a pair of diastereomers, but as a pair of enantiomers (designated A and B). researchgate.netnih.govmdpi.com These enantiomers are non-superimposable mirror images and can only be separated using chiral chromatography techniques. nih.govresearchgate.net

Significance of Specific Hydroxyl Groups and Aromatic Moieties

The bioactivity of this compound is heavily influenced by its hydroxyl (-OH) groups and aromatic rings. The hydroxyl group at the C-3 position of the parent silychristin is particularly reactive and is the site of oxidation that leads to the formation of the 2,3-double bond. researchgate.netresearchgate.net In this compound, the resulting enol structure, in conjunction with the double bond, is a key factor in its high reactivity and antioxidant capacity due to the potential for extensive electron delocalization. researchgate.net

Furthermore, the integrity of the aromatic moieties is crucial. Modifications to these rings can significantly alter biological function. For example, studies involving the halogenation of this compound have shown that adding halogen atoms to the aromatic rings dramatically impacts its antibacterial properties, including its ability to inhibit bacterial communication and biofilm formation. mdpi.comgrafiati.com This indicates that the electronic nature and steric properties of the aromatic rings are critical determinants of its interaction with biological targets. The highly conjugated aromatic system is also cited as a reason for its effectiveness as a modulator of P-glycoprotein (P-gp), a protein involved in multidrug resistance. researchgate.netresearchgate.net

Comparative SAR with Silychristin and Other Flavonolignan Derivatives

The biological potency of this compound is best understood when compared to its parent compound and other related flavonolignans.

Versus Silychristin: this compound consistently outperforms its parent compound, silychristin, in assays measuring antioxidant and anti-inflammatory activity. semanticscholar.org As noted, it demonstrates nearly double the potency in cellular antioxidant and NO-inhibition assays. semanticscholar.org This superior activity is a direct result of the 2,3-double bond, which enhances its ability to scavenge radicals. researchgate.netacs.orgresearchgate.net

Versus Other Silychristin Derivatives: When compared with other derivatives like isosilychristin (B15092769) and anhydrosilychristin, this compound stands out. In a cellular antioxidant capacity study, this compound A and anhydrosilychristin were the most effective compounds. semanticscholar.org However, their mechanisms for modulating multidrug resistance differ; this compound A acts as a direct inhibitor of P-glycoprotein, whereas anhydrosilychristin and isosilychristin appear to function by down-regulating the expression of genes for efflux pumps. semanticscholar.org

Versus Silybin (B1146174) and its Derivatives: Research indicates that silychristin and its analogues, including this compound, are generally more potent antioxidants than silybin and its corresponding derivative, 2,3-dehydrosilybin (B1234275). acs.orgnih.govresearchgate.net A comprehensive analysis based on electrochemical oxidation and antiradical activity established a clear hierarchy among several dehydroflavonolignans, with dehydrosilychristin (DHSCH) showing the highest activity, comparable to dehydrosilydianin (DHSD) and greater than dehydrosilybin (DHSB). researchgate.net

| Compound | Relative Antioxidant Potency | P-gp Modulation Mechanism | Reference(s) |

| This compound A | Very High | Direct Inhibition | researchgate.netsemanticscholar.orgresearchgate.net |

| Silychristin A | Moderate | Direct Inhibition | semanticscholar.org |

| Anhydrosilychristin | Very High | Gene Down-regulation | semanticscholar.org |

| Isosilychristin | Low | Gene Down-regulation | semanticscholar.org |

| Silybin A | Low to Moderate | Not specified as primary | researchgate.netsemanticscholar.org |

| 2,3-Dehydrosilybin | High | Not specified in comparison | researchgate.netresearchgate.net |

This comparative data underscores that the combination of the silychristin scaffold with a 2,3-double bond results in a molecule with exceptionally high antioxidant potential relative to other common flavonolignans found in silymarin (B1681676).

Biotransformation and Pharmacokinetic Considerations in Research Models

Metabolism by Human Gut Microbiota (Faecal Bacteria)

The biotransformation of 2,3-dehydrosilychristin by human intestinal microbiota has been investigated in ex vivo studies using batch incubations with human fecal slurry. mdpi.com These studies are crucial for understanding the fate of the compound after oral ingestion, as gut bacteria can significantly alter its structure before absorption.

Research shows that flavonolignans, including this compound, are generally more resistant to the metabolic action of intestinal microbiota compared to other flavonoids like taxifolin (B1681242). mdpi.com However, at lower concentrations (10 mg/L), biotransformation does occur, though it is slower than for many other polyphenols. mdpi.comresearchgate.net

In studies investigating individual silymarin (B1681676) components, this compound was observed to be reduced by the fecal microbiota. mdpi.comidexlab.com Unlike other related compounds such as silybin (B1146174) or 2,3-dehydrosilybin (B1234275) which primarily undergo demethylation, or silychristin (B192383) which is predominantly reduced, the metabolic pathway for this compound is less clear. mdpi.com During incubation with fecal bacteria, no distinct, single metabolite of this compound was clearly identified; instead, the parent compound was observed to disappear gradually over time. mdpi.com This suggests that it may be converted into a complex mixture of products or degraded through various minor pathways. mdpi.com It has been noted that significant degradation of this compound was observed even at the beginning of some experiments (t=0 h). researchgate.net

Furthermore, the metabolic activity of gut microbiota on these compounds shows strong inter-individual differences among fecal donors, indicating that the metabolic profile of this compound could vary significantly between individuals. mdpi.comresearchgate.net

| Compound | Primary Metabolic Reaction by Gut Microbiota | Key Findings | Reference |

|---|---|---|---|

| This compound | Reduction | No single, clear metabolite was identified; the compound gradually disappeared during incubation. | mdpi.com |

| Silychristin | Reduction | Predominantly reduced by fecal microbiota. | mdpi.comresearchgate.net |

| Silybin / Isosilybin | Demethylation | Mainly underwent demethylation. | mdpi.com |

| 2,3-Dehydrosilybin | Demethylation | Metabolic pattern was similar to silybin. | mdpi.com |

In Vitro Hepatic Biotransformation (Microsomes, Hepatocytes)

The liver is a primary site for the metabolism of xenobiotics, including flavonolignans. In vitro studies using primary human hepatocytes have shown that this compound undergoes hepatic biotransformation. nih.govresearchgate.net The primary metabolic pathways are phase II conjugation reactions. nih.govresearchgate.net

Specifically, this compound is directly conjugated through sulfation and glucuronidation in human hepatocytes. nih.govresearchgate.netresearchgate.net These reactions increase the water solubility of the compound, facilitating its excretion from the body. While phase II reactions are predominant, phase I reactions catalyzed by cytochrome P450 (CYP) enzymes have also been observed for the broader class of flavonolignans, involving processes like O-demethylation, hydroxylation, and hydrogenation. nih.govresearchgate.net However, for this compound, direct conjugation appears to be the main metabolic route in the liver. nih.govresearchgate.net

These findings highlight that the hepatic biotransformation of flavonolignans is a key determinant of their systemic fate and involves mainly conjugation, although phase I reactions can also occur for some related structures. nih.gov

Identification and Characterization of Metabolites in Biological Matrices

The identification of specific metabolites is essential for understanding the biological activity and clearance of a compound. For this compound, research has successfully identified and characterized sulfated conjugates formed during its metabolism.

One key metabolite, this compound-19-O-sulfate, has been prepared and characterized. nih.gov This metabolite was initially isolated as a side product during the sulfation of silychristin and was subsequently prepared in a higher yield via the air oxidation of silychristin-19-O-sulfate. nih.gov The structures of these sulfated metabolites have been confirmed using a combination of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The generation of such authentic standards of potential metabolites is critical for validating analytical methods and for their use in further biological and bioavailability studies. nih.govcas.cz

| Parent Compound | Identified Metabolite | Metabolic Pathway | Analytical Characterization Methods | Reference |

|---|---|---|---|---|

| This compound | This compound-19-O-sulfate | Hepatic Sulfation / Oxidation of silychristin-19-O-sulfate | HPLC, HRMS, NMR | nih.gov |

Bioavailability Studies in Preclinical Models (Excluding Human Bioavailability)

Preclinical bioavailability studies in animal models provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Data specifically on the bioavailability of this compound in preclinical models is limited in the available literature.

However, research into enhancing the bioavailability of related compounds offers relevant insights. For instance, one study has shown that the bromination of this compound can increase its bioavailability without altering its cellular targets. dntb.gov.ua This suggests that chemical modification could be a viable strategy to improve the pharmacokinetic properties of this flavonolignan. In-vivo assessments in animal models have also demonstrated that this compound possesses hepatoprotective potential, evidenced by the reduction of liver enzymes AST and ALT, which implies some level of systemic absorption to exert this effect. researchgate.net

While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in preclinical models like rats or mice are not widely reported, the existing studies point towards ongoing efforts to understand and improve its absorption and systemic exposure. dntb.gov.uaresearchgate.net

Future Directions and Research Perspectives

Advanced Molecular Modeling and Computational Studies for Target Identification

Future research will increasingly rely on advanced molecular modeling and computational methods to elucidate the mechanisms of action of 2,3-dehydrosilychristin and identify its specific biological targets. frontiersin.org Techniques like reverse docking, where a small molecule is screened against a database of protein structures, can generate hypotheses about potential protein interactions based on binding affinity. frontiersin.org

Computational docking studies have already provided initial insights. For example, modeling the interaction between this compound A and alcohol dehydrogenase (ADH) revealed a favorable binding mode with a low energy score, suggesting it may act as an inhibitor. nih.gov Similarly, molecular docking has been used to predict its potential as a xanthine (B1682287) oxidase inhibitor. researcher.life These in silico approaches use energy functions to calculate the docking energy, where a more negative value suggests a stronger and more stable binding between the ligand and the protein target. frontiersin.orgfrontiersin.org

Future efforts should expand these computational screenings to a wider array of protein targets associated with inflammation, oxidative stress, and metabolic disorders. Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the compound within the protein's active site over time, confirming the stability of the interaction. frontiersin.orgnih.gov This combined computational approach is crucial for prioritizing targets for subsequent experimental validation and understanding the structural basis of the compound's activity. thno.org

Development of Novel Analytical Probes and Assays

While methods like HPLC, MS, and NMR have been successfully used to identify and characterize this compound, the next frontier lies in the development of specialized analytical tools to study its biological fate and function. researchgate.net A significant future goal is the creation of novel analytical probes, such as fluorescently tagged derivatives of this compound. These probes would enable researchers to visualize the compound's uptake, distribution, and localization within living cells and tissues in real-time, providing critical information about its site of action.

Furthermore, there is a need to develop robust and sensitive high-throughput screening (HTS) assays to evaluate the biological activity of this compound and its analogs against a wide range of targets. thermofisher.com This includes designing specific enzyme inhibition assays and cell-based assays that can quantify its effects on various cellular processes. nih.gov For instance, developing specific TaqMan real-time PCR (qPCR) assays could allow for precise measurement of how this compound influences the expression of target genes involved in disease pathways. thermofisher.comnih.gov Such assays are essential for accelerating the pace of research, enabling rapid evaluation of structure-activity relationships and identifying the most promising compounds for further development. thermofisher.com

Rational Design and Synthesis of this compound Analogs as Lead Compounds

The unique structure of this compound makes it an excellent scaffold for rational drug design and the synthesis of novel analogs. nih.gov The process of rational design involves using the known structure and biological activity of a parent molecule to create new compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.com The preparation of this compound is achieved through the oxidation of its parent compound, silychristin (B192383). nih.govresearchgate.net This synthetic route provides a platform for further chemical modifications.

Researchers have already begun to create derivatives, such as sulfated metabolites and halogenated analogs, to explore how different functional groups affect biological activity. mdpi.comscispace.com For example, halogenation of the flavonoid structure has been investigated to assess its impact on antibacterial properties. mdpi.com Future synthetic efforts should focus on targeted modifications of the this compound backbone. By systematically altering specific parts of the molecule, chemists can probe the structure-activity relationship and optimize the compound for specific therapeutic targets. These newly synthesized analogs can then be evaluated as potential lead compounds in drug discovery programs for various diseases. grafiati.comresearcher.lifegrafiati.com

Exploration of New Biosynthetic Pathways and Sources

A pivotal area for future research is the exploration of new sources and the elucidation of the biosynthetic pathways of this compound. For a long time, it was primarily known as a component of the silymarin (B1681676) extract from milk thistle, where its presence was sometimes attributed to oxidation during processing. mdpi.comnih.gov However, a landmark study recently identified this compound in the leaves of Vitex negundo. tandfonline.comresearchgate.netnih.gov This discovery was significant as it established a new natural source for the compound, independent of milk thistle, and suggested it is a natural product in its own right, not merely an artifact.

This finding opens up the possibility that other plant species, particularly within the Vitex genus, may also be sources of this compound and other related bioactive flavonolignans. tandfonline.comnih.gov Future bioprospecting efforts should target these species. Concurrently, a major goal is to unravel the complete biosynthetic pathway of this compound in these plants. This involves identifying the specific genes and enzymes that catalyze its formation from precursor molecules, likely derived from the well-established shikimate and phenylpropanoid pathways that produce other flavonoids. scribd.comnih.gov Understanding its biosynthesis could pave the way for biotechnological production of the compound using metabolic engineering in plants or microbial hosts.

Integration of Multi-Omics Approaches in Preclinical Investigations

To gain a holistic understanding of the biological effects of this compound, future preclinical investigations must integrate multi-omics approaches. nih.govmetabolon.com These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive, system-wide view of the molecular changes induced by a compound. nih.govfrontiersin.org While such studies have not yet been applied to this compound, they represent a critical next step in its research.

Integrating multiple omics datasets can reveal the complex flow of information from gene to protein to metabolic function, providing powerful insights into the compound's mechanism of action. metabolon.commdpi.com

Transcriptomics (RNA-seq) can identify which genes are upregulated or downregulated in response to this compound, revealing the cellular pathways it modulates.

Proteomics can be used to identify the proteins that directly bind to the compound and to quantify changes in the abundance of thousands of proteins, thereby validating targets and uncovering downstream effects.

Metabolomics will characterize changes in the cellular metabolic profile, showing the ultimate functional consequences of the compound's activity on cellular biochemistry. frontiersin.org

By combining these layers of data, researchers can build comprehensive models of the compound's biological activity, discover novel biomarkers of its effects, and better predict its therapeutic potential and applications. nih.gov This integrative approach is essential for moving beyond a single target and understanding the full spectrum of its physiological impact.

Table of Mentioned Compounds

常见问题

Q. What standardized methods are recommended for assessing the antioxidant activity of 2,3-dehydrosilychristin?

The DPPH radical scavenging assay is a widely accepted method. In this protocol, 75 µL of this compound (2.5 mM in methanol) is mixed with 75 µL of 200 µM DPPH solution, incubated in the dark for 30 minutes, and absorbance measured at 517 nm. Antioxidant activity is calculated as:

Ascorbic acid (2.5 mM) serves as the reference standard. Methanol and DPPH-methanol mixtures act as blank and negative controls, respectively .

Q. How is the anti-inflammatory activity of this compound evaluated in vitro?

THP-1 human monocyte-derived macrophages are pretreated with this compound (10–100 µM) for 4 hours, followed by LPS (10 ng/mL) stimulation. Cytokine levels (TNF-α, IL-6, IL-8, VEGF) in supernatants are quantified using ELISA kits. Indomethacin (50 µM) is used as a positive control. Dose-dependent inhibition of cytokines indicates anti-inflammatory efficacy .

Q. What animal models are used to study the hepatoprotective effects of this compound?

Swiss albino mice (6–7 weeks old, 22–26 g) are divided into five groups:

- Group I: Healthy control (saline)

- Group II: Disease control (paracetamol-induced hepatotoxicity + saline)

- Group III: this compound (20 mg/kg)

- Groups IV–V: Comparative controls (e.g., silibinin, thioctic acid). Serum AST, ALT, cholesterol, triglycerides, and glucose levels are measured 24 hours post-treatment. Histopathological analysis of liver tissue (H&E staining) validates hepatoprotection .

Advanced Research Questions

Q. How does this compound’s antioxidant potency compare to other flavonolignans like silybin?

Comparative assays (DPPH, ABTS, Folin-Ciocalteu) reveal that this compound exhibits superior radical scavenging activity (IC₅₀ 4–6 µM) compared to silybin. Structural differences, such as the absence of a 2,3-dihydrobenzofuran ring, enhance its electron-donating capacity. This is corroborated by its inhibition of microsomal lipid peroxidation .

Q. What challenges arise in the chiral separation of this compound enantiomers?

Using chiral HPLC columns , baseline separation of 2,3-dehydrosilybin enantiomers (A:B ratio 48:52) is achievable, but this compound resists resolution under identical conditions (Rt 2.7 min). This suggests conformational rigidity or insufficient stereochemical differentiation in the mobile phase. Optimization requires alternative chiral selectors or solvent systems .

Q. How do structural modifications of this compound influence its bioactivity?

NMR (1H-1H COSY) and mass spectrometry confirm the planar structure of this compound (C₂₅H₂₀O₁₀; exact mass 480.0805). Dehydration at C2-C3 introduces a conjugated double bond, enhancing π-orbital overlap and radical stabilization. Docking studies (e.g., with TNF-α PDB 7JRA) reveal hydrogen bonding with residues like Arg82 and Tyr59, explaining cytokine inhibition .

Q. What contradictions exist in the hepatoprotective data for this compound?

While 20 mg/kg of this compound significantly reduces AST/ALT levels (p < 0.05) in paracetamol-induced hepatotoxicity, its efficacy at higher doses (e.g., 50 mg/kg) remains untested. Comparative studies show silibinin (300 mg/kg) outperforms this compound in lipid normalization, suggesting dose-dependent or mechanism-specific limitations .

Q. How does this compound’s isolation from Vitex negundo impact its pharmacological profile?

HPLC-DAD/LC-MS chromatograms confirm its presence in V. negundo leaf extracts (retention time 13.3 min). Co-elution with silymarin analogs implies shared biosynthetic pathways. However, plant matrix effects (e.g., co-extracted phenolics) may alter bioavailability compared to synthetic or Silybum marianum-derived samples .

Methodological Considerations

- Data Analysis : Use GraphPad Prism for ANOVA with post-hoc Tukey tests to compare group means (e.g., serum biomarkers). Report as mean ± SD .

- Structural Validation : Combine 1H-NMR (DMSO-d₆, δ 6.85–7.25 ppm for aromatic protons) and HRMS (m/z 480.0805 [M+H]⁺) for unambiguous identification .

- In Vivo Reproducibility : Standardize paracetamol dosing (400 mg/kg i.p.) and euthanasia protocols (retro-orbital bleeding) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。